molecular formula C11H14N2O B12445112 4-(4-Aminophenyl)piperidin-2-one

4-(4-Aminophenyl)piperidin-2-one

Cat. No.: B12445112
M. Wt: 190.24 g/mol
InChI Key: NRNVTNSNMLUAAY-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . Its core structure features a piperidin-2-one ring linked to a 4-aminophenyl group, making it a potential building block in organic synthesis and medicinal chemistry research. This compound is provided for Research Use Only (RUO). RUO products are essential tools designed specifically for laboratory research investigations, such as in pharmaceutical discovery for the identification of new drug compounds . They are not intended for use in diagnostic procedures or for any human or veterinary therapeutic applications. Researchers value this chemical for its molecular architecture, which may be utilized in the development of novel bioactive molecules. Further investigation is needed to fully elucidate its specific mechanism of action and its complete range of research applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-(4-aminophenyl)piperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7,12H2,(H,13,14)

InChI Key

NRNVTNSNMLUAAY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization

This method involves forming a piperidine ring through cyclization of precursor intermediates. A representative approach includes:

  • Starting Material : 1-Benzyl-4-piperidone reacts with phenyllithium to form 4-phenylpiperidin-4-ol derivatives.
  • Cyanohydrin Formation : Treatment with potassium cyanide yields cyanohydrin intermediates, which undergo subsequent reactions with amines like benzylmethylamine.
  • Grignard Reaction : Phenylmagnesium bromide introduces the aryl group, followed by deprotection of benzyl groups via catalytic hydrogenation.

Key Reagents :

Step Reagents/Conditions Yield (%) Source
Cyanohydrin Formation KCN, toluene, 15°C 85–90
Grignard Reaction PhMgBr, THF, reflux 75–80
Deprotection Pd/C, H₂, MeOH, 45°C 85–90

This method achieves high purity but requires multi-step protection/deprotection, limiting scalability.

Reduction of Nitro Precursors

Nitrophenyl derivatives are reduced to aminophenyl groups, a common strategy for introducing amino functionalities:

  • Nitration : 4-(4-Nitrophenyl)morpholin-3-one is synthesized via nitration of 4-phenylmorpholin-3-one.
  • Catalytic Hydrogenation : Reduction with Pd/C in ethanol or methanol converts nitro to amino groups.

Challenges :

  • Nitration requires specialized equipment due to exothermic conditions.
  • Yields drop below 50% in industrial settings due to impurity formation.

This approach leverages Grignard reagents for aryl group introduction:

  • Aryl Grignard Reaction : Phenylmagnesium bromide reacts with 1-benzyl-4-piperidone to form 4-phenylpiperidin-4-ol.
  • Cyclization : Acidic conditions (e.g., HCl, acetonitrile) induce ring closure to form the lactam.

Industrial Adaptation :

Parameter Lab-Scale Industrial-Scale
Solvent Toluene/THF MeOH/DCM
Temperature 45–60°C 70–80°C
Yield 80–85% 60–70%

Grignard methods offer high regioselectivity but face challenges with large-scale reagent handling.

Reductive Cleavage and Functional Group Interconversion

Reductive conditions modify precursor structures to yield the target compound:

  • Hydrogenation : Raney Ni/H₂ reduces nitro groups in intermediates like 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one to form 1-(4-aminophenyl)-3-morpholinopiperidin-2-one.
  • Impurity Control : Over-reduction is minimized by controlling H₂ pressure (3–6 kg/cm²) and temperature (50–60°C).

Impurity Analysis :

Impurity Structure Formation Pathway
Reduced APN-05 1-(4-Aminophenyl)-3-morpholinopiperidin-2-one Hydrogenation of APN-04
Oxidized Byproducts N-Oxides Prolonged exposure to O₂

Industrial-Scale Optimization

Efforts focus on cost-effective, high-yield processes:

  • One-Pot Synthesis : Sequential reactions (e.g., cyanohydrin formation and Grignard addition) reduce step count.
  • Catalyst Selection : Pd/C is preferred over phosgene-based reagents due to safety concerns.

Case Study :
In Apixaban synthesis, 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one is treated with LiCl/Li₂CO₃ to form intermediates, achieving >67% yield.

Comparative Analysis of Methods

Method Advantages Limitations
Grignard Alkylation High Regioselectivity Reagent Cost
Nitro Reduction Simple Workup Safety Hazards
Cyclization Scalable Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)piperidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(4-Aminophenyl)piperidin-2-one has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Piperidin-2-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications
This compound C₁₁H₁₄N₂O 190.24 4-Aminophenyl 97% Pharmaceutical intermediates
1-(4-Fluorophenyl)piperidin-2-one C₁₁H₁₂FNO 193.22 4-Fluorophenyl N/A Bioactive molecule development
1-(4-Chlorophenyl)piperidin-2-one C₁₁H₁₂ClNO 209.67 4-Chlorophenyl N/A Antimicrobial agents
3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one C₁₁H₁₀Cl₂N₂O₃ 301.12 3,3-Dichloro, 4-Nitrophenyl 90% Chemical synthesis intermediates
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₆Cl₂N₂O 215.12 Aminomethyl, Methyl N/A Pharmaceuticals, material science

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminophenyl group in this compound is electron-donating, enhancing reactivity in nucleophilic reactions. In contrast, derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit reduced electron density, favoring electrophilic substitution.
  • Steric Effects: Bulky substituents like morpholino in 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one improve solubility and binding affinity in drug-receptor interactions.

Pharmaceuticals :

  • Antimicrobial Activity: Piperidin-2-one derivatives with chlorophenyl or morpholino groups (e.g., ) show enhanced antimicrobial properties compared to the parent compound.

Materials Science :

  • Polymer Engineering: 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride is used to develop thermally stable polymers .

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